N-(4-benzoylphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-benzoylphenyl)acetamide derivatives involves various chemical reactions, utilizing starting materials such as benzophenone imines and chloroacetyl chlorides. One method reported the synthesis of 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides, highlighting the versatility of the acetamide group in facilitating cyclization reactions to form more complex structures (Fryer, Leimgruber, & Trybulski, 1982).
Molecular Structure Analysis
The molecular structure of N-(4-benzoylphenyl)acetamide and its derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals intermolecular hydrogen bonding patterns and the spatial arrangement of functional groups, contributing to its chemical stability and reactivity (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Chemical Reactions and Properties
N-(4-benzoylphenyl)acetamide undergoes various chemical reactions, reflecting its reactive acetamide group. For example, the compound participates in conjugate addition-elimination reactions, offering a pathway to synthesize glutamic acid derivatives, indicating the acetamide's role in facilitating bond formation and breaking (Ramachandran, Madhi, Bland-Berry, Reddy, & O’Donnell, 2005).
Physical Properties Analysis
The physical properties of N-(4-benzoylphenyl)acetamide, such as solubility, melting point, and crystallinity, are crucial for its application in synthesis and drug formulation. These properties are determined by the compound's molecular structure, particularly the distribution of electron density and the presence of functional groups capable of forming hydrogen bonds.
Chemical Properties Analysis
The chemical properties of N-(4-benzoylphenyl)acetamide, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are influenced by the acetamide group and the benzoyl substituent. These functional groups contribute to the compound's reactivity in synthesis and its interactions in biological systems.
Future Directions
Future research could focus on the synthesis of N-(4-benzoylphenyl)acetamide and its derivatives, as well as their potential applications. For instance, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a target molecule for many industries that produce chemicals for pharmaceutical applications . Additionally, N-(4-benzoylphenyl)acetamide derivatives have been studied for their prospective antimicrobial and antiproliferative agents .
properties
IUPAC Name |
N-(4-benzoylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)16-14-9-7-13(8-10-14)15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEXUAPBTUTPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281396 | |
Record name | N-(4-benzoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzoylphenyl)acetamide | |
CAS RN |
4834-61-1 | |
Record name | NSC21512 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-benzoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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